

# Spectroscopic Data of 2-Allyloxytetrahydropyran: A Technical Guide

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## Compound of Interest

Compound Name: 2-Allyloxytetrahydropyran

Cat. No.: B1275054

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-allyloxytetrahydropyran**. The information presented herein is intended to support research, analysis, and quality control in scientific and drug development settings. This document summarizes predicted and representative quantitative data in structured tables, details a general experimental protocol for its synthesis and characterization, and provides visualizations to clarify the analytical workflow.

## Introduction

**2-Allyloxytetrahydropyran** is a heterocyclic ether with the chemical formula  $C_8H_{14}O_2$ . It incorporates both a tetrahydropyran ring and an allyl ether functional group. The tetrahydropyran moiety is a common structural motif in many natural products and pharmacologically active compounds, while the allyl group provides a reactive handle for further chemical transformations. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in various research and development applications. This guide covers the expected data from  $^1H$  Nuclear Magnetic Resonance (NMR),  $^{13}C$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for **2-allyloxytetrahydropyran**, the following tables present predicted data based on the analysis of

its constituent functional groups and data from analogous structures. These values serve as a reference for the identification and characterization of this molecule.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of **2-allyloxytetrahydropyran** is expected to show distinct signals for the protons of the tetrahydropyran ring and the allyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **2-Allyloxytetrahydropyran** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.90	ddt	1H	-CH=CH <sub>2</sub>
~5.25	dq	1H	-CH=CHH (trans)
~5.15	dq	1H	-CH=CHH (cis)
~4.80	t	1H	O-CH-O (anomeric)
~4.00	dt	2H	-O-CH <sub>2</sub> -CH=
~3.90	m	1H	O-CH <sub>2</sub> (ring, axial)
~3.50	m	1H	O-CH <sub>2</sub> (ring, equatorial)
~1.80 - 1.50	m	6H	-CH <sub>2</sub> - (ring)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **2-Allyloxytetrahydropyran** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~134.5	-CH=CH <sub>2</sub>
~117.0	-CH=CH <sub>2</sub>
~98.0	O-CH-O (anomeric)
~68.5	-O-CH <sub>2</sub> -CH=
~62.0	O-CH <sub>2</sub> (ring)
~30.5	Ring CH <sub>2</sub>
~25.5	Ring CH <sub>2</sub>
~19.5	Ring CH <sub>2</sub>

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Table 3: Representative IR Absorption Bands for **2-Allyloxytetrahydropyran**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode
3080 - 3010	Medium	=C-H stretch (alkene)
2940 - 2850	Strong	C-H stretch (alkane)
1645	Medium	C=C stretch (alkene)
1150 - 1050	Strong	C-O-C stretch (ether)
990 and 915	Strong	=C-H bend (alkene, out-of-plane)

## Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ( $M^+$ ) for **2-allyloxytetrahydropyran** is expected at

m/z 142.2. Common fragmentation patterns for cyclic ethers involve cleavage of the ring.

Table 4: Predicted Key Fragmentation Ions for **2-Allyloxytetrahydropyran** in Mass Spectrometry

m/z	Possible Fragment
142	[M] <sup>+</sup> (Molecular Ion)
101	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of allyl group)
85	[C <sub>5</sub> H <sub>9</sub> O] <sup>+</sup> (Fragment from tetrahydropyran ring)
57	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)

## Experimental Protocols

The following is a general, representative protocol for the synthesis and spectroscopic characterization of **2-allyloxytetrahydropyran**.

### Synthesis of 2-Allyloxytetrahydropyran

The synthesis can be achieved via the allylation of 2-hydroxytetrahydropyran.

Materials:

- 2-Hydroxytetrahydropyran
- Allyl bromide
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Diethyl ether

Procedure:

- To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-hydroxytetrahydropyran in anhydrous THF is added dropwise.
- The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
- Allyl bromide is added dropwise to the reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford **2-allyloxytetrahydropyran**.

## Spectroscopic Analysis

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- Sample Preparation: A small amount of the purified product is dissolved in deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Data Acquisition: Standard pulse sequences are used to acquire <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} spectra.

Infrared (IR) Spectroscopy:

- Sample Preparation: A thin film of the neat liquid is prepared between two sodium chloride (NaCl) plates.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .

#### Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Ionization: Electron ionization (EI) at 70 eV is a common method.
- Data Acquisition: The mass-to-charge ratio ( $m/z$ ) of the resulting ions is recorded.

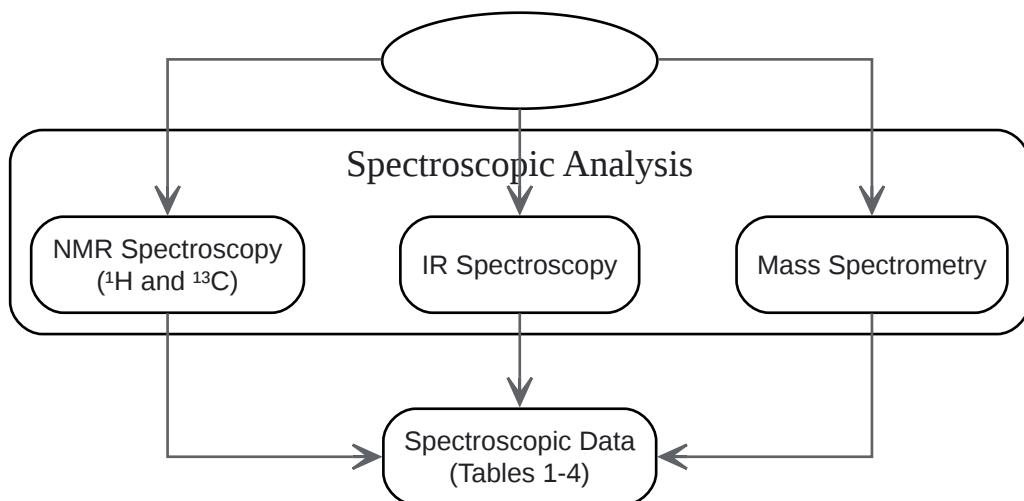
## Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of **2-allyloxytetrahydropyran**.



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Caption: Synthetic workflow for **2-allyloxytetrahydropyran**.



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Caption: Workflow for spectroscopic analysis.

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